Azido-PEG4-4-nitrophenyl carbonate

Beschreibung

Eigenschaften

IUPAC Name |

2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl (4-nitrophenyl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O8/c16-18-17-5-6-23-7-8-24-9-10-25-11-12-26-15(20)27-14-3-1-13(2-4-14)19(21)22/h1-4H,5-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEBKYWFZPUXXJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)OCCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Azido-PEG4-4-nitrophenyl carbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG4-4-nitrophenyl carbonate is a heterobifunctional linker molecule integral to the fields of bioconjugation, drug delivery, and proteomics. Its unique chemical architecture, featuring a terminal azide (B81097) group, a tetraethylene glycol (PEG4) spacer, and a 4-nitrophenyl carbonate reactive group, offers a versatile platform for the covalent linkage of diverse molecular entities. This guide provides a comprehensive overview of its structure, properties, and applications, complete with detailed experimental protocols and data presented for practical use by researchers and drug development professionals.

The azide moiety serves as a handle for "click chemistry," specifically the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1][2] The 4-nitrophenyl carbonate group is a reactive ester that readily couples with primary and secondary amines, such as those found on the surface of proteins and peptides, to form stable carbamate (B1207046) bonds.[3] The hydrophilic PEG4 spacer enhances the aqueous solubility of the molecule and its conjugates, reduces steric hindrance, and can improve the pharmacokinetic properties of bioconjugates.[3] A primary application of this linker is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand.[1][4]

Structure and Physicochemical Properties

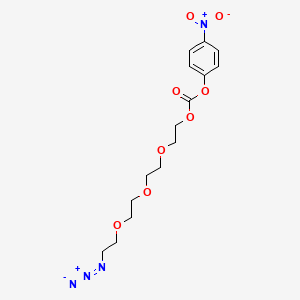

The chemical structure of this compound is depicted below:

Figure 1: Chemical Structure of this compound

(Note: A placeholder image is used. The actual structure consists of an azide group (N3) connected via a PEG4 linker to a 4-nitrophenyl carbonate group.)

Caption: Chemical structure of this compound.

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Chemical Formula | C15H20N4O8 | |

| Molecular Weight | 384.34 g/mol | |

| CAS Number | 1422540-98-4 | [5] |

| Appearance | White to off-white solid or oil | |

| Purity | Typically ≥95% | [5] |

| Solubility | Soluble in common organic solvents such as DMSO and DMF. | [6] |

| Storage | Store at -20°C, protected from light and moisture. | [4] |

Reactivity and Stability

The utility of this compound stems from its two distinct reactive functionalities.

4-Nitrophenyl Carbonate: Amine Reactivity

The 4-nitrophenyl carbonate group reacts with primary and secondary amines to form a stable carbamate linkage. This reaction is pH-dependent, with optimal rates typically observed in the range of pH 7.5-8.5.[7] At lower pH, the amine nucleophilicity is reduced due to protonation, while at higher pH, hydrolysis of the carbonate becomes a significant competing reaction. The release of 4-nitrophenol, a chromogenic species, allows for the spectrophotometric monitoring of the reaction progress at around 400 nm.[8]

| Amine | pKa of Conjugate Acid | Second-Order Rate Constant (kN, M⁻¹s⁻¹) | Reference(s) |

| Piperazinium ion | 5.95 | (6.22 ± 0.11) × 10⁻² | [9] |

| 1-Formylpiperazine | 7.98 | 1.68 ± 0.01 | [9] |

| Morpholine | 8.65 | 11.3 ± 0.1 | [9] |

| 1-(2-Hydroxyethyl)piperazine | 9.32 | 27.6 ± 0.5 | [9] |

| Piperazine | 9.98 | 108 ± 2 | [9] |

| 3-Methylpiperidine | 11.1 | 248 ± 3 | [10] |

Azide Group: Click Chemistry

The terminal azide group is a versatile handle for bioorthogonal "click chemistry" reactions, enabling the highly specific and efficient formation of a stable triazole linkage.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction occurs between the azide and a terminal alkyne in the presence of a copper(I) catalyst. It is known for its high reaction rates and yields.[2]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that occurs between the azide and a strained alkyne, such as a dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). The high ring strain of the alkyne drives the reaction forward without the need for a catalyst, making it particularly suitable for applications in living systems.[2]

Experimental Protocols

The following sections provide detailed methodologies for the key reactions involving this compound.

Protocol for Protein Conjugation via Amine Reaction

This protocol describes the general procedure for conjugating this compound to a protein through its primary amines.

Materials:

-

Protein of interest

-

This compound

-

Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5-8.0

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

-

Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

-

Reagent Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10-50 mM).

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution with gentle stirring. The final concentration of the organic solvent should be kept below 10% (v/v) to minimize protein denaturation.

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by measuring the absorbance at 400 nm due to the release of 4-nitrophenol.

-

Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for 30 minutes at room temperature.

-

Purification: Remove unreacted linker and byproducts by SEC or dialysis against a suitable buffer.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the azide-functionalized molecule and an alkyne-containing molecule.

Materials:

-

Azide-functionalized molecule (from section 4.1)

-

Alkyne-containing molecule

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Copper(I)-stabilizing ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)

-

Sodium ascorbate (B8700270)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of CuSO₄ in water.

-

Prepare a 50 mM stock solution of THPTA in water.

-

Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

-

Dissolve the alkyne-containing molecule in a suitable solvent (e.g., DMSO or water).

-

-

Reaction Setup: In a reaction vessel, combine the azide-functionalized molecule and the alkyne-containing molecule (typically a 1.2 to 5-fold molar excess of the alkyne).

-

Catalyst Preparation: In a separate tube, mix the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio.

-

Initiation of Click Reaction:

-

Add the CuSO₄/THPTA premix to the reaction mixture to a final copper concentration of 0.1-1 mM.

-

Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.

-

-

Incubation: Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours.

-

Purification: Purify the final conjugate using an appropriate method such as SEC or dialysis to remove the catalyst and excess reagents.

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free "click" reaction with a strained alkyne.

Materials:

-

Azide-functionalized molecule (from section 4.1)

-

Strained alkyne-containing molecule (e.g., DBCO or BCN derivative)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Anhydrous Dimethyl Sulfoxide (DMSO) if needed for solubility

Procedure:

-

Reagent Preparation:

-

Dissolve the azide-functionalized molecule in the Reaction Buffer.

-

Prepare a stock solution of the strained alkyne-containing molecule in DMSO (e.g., 10 mM).

-

-

Reaction Setup: In a reaction vessel, add the azide-functionalized molecule.

-

Initiation of Reaction: Add a 1.5- to 3-fold molar excess of the strained alkyne stock solution to the azide solution.

-

Incubation: Incubate the reaction at room temperature for 2-12 hours. The reaction time will depend on the specific strained alkyne used.

-

Purification: Purify the final conjugate using a suitable method like SEC or dialysis.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the two-step bioconjugation strategy using this compound.

Caption: A typical bioconjugation workflow using the linker.

PROTAC Mechanism of Action

This diagram illustrates the mechanism of action for a PROTAC synthesized using the this compound linker.

Caption: The PROTAC-mediated protein degradation pathway.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that provides researchers with a robust tool for the synthesis of complex bioconjugates. Its well-defined structure, combining the specificity of click chemistry with the efficiency of amine-reactive conjugation, along with the beneficial properties of the PEG spacer, makes it an invaluable reagent in drug discovery and development, particularly for the construction of PROTACs and other targeted therapeutics. The detailed protocols and compiled data in this guide are intended to facilitate its effective use in the laboratory.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. jips-k.org [jips-k.org]

- 3. This compound - Amerigo Scientific [amerigoscientific.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. This compound - Changzhou Xuanming Pharmaceutical Technology Co., Ltd [xuanmingchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Azido-PEG4-4-nitrophenyl carbonate

For Researchers, Scientists, and Drug Development Professionals

Azido-PEG4-4-nitrophenyl carbonate is a heterobifunctional crosslinker that has gained significant traction in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a terminal azide (B81097) group for "click chemistry" and an activated carbonate for amine modification, enables the precise and efficient coupling of diverse molecular entities. This guide provides a comprehensive overview of its structure, properties, and applications, with a focus on experimental protocols and logical workflows.

Core Properties and Structure

This compound is comprised of three key functional components:

-

Azide Group (N₃): This moiety serves as a reactive handle for highly efficient and specific "click chemistry" reactions. It can undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes or a strain-promoted alkyne-azide cycloaddition (SPAAC) with strained alkynes like DBCO or BCN, forming a stable triazole linkage.[1][2]

-

Polyethylene Glycol (PEG4) Spacer: The tetraethylene glycol spacer enhances the aqueous solubility and biocompatibility of the molecule and its conjugates.[2] The PEG linker also provides spatial separation between the conjugated molecules, which can be crucial for maintaining their individual biological activities.

-

4-Nitrophenyl Carbonate Group: This activated ester readily reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues in proteins or the N-terminus of peptides, to form stable carbamate (B1207046) bonds.[2] The 4-nitrophenyl group is an excellent leaving group, facilitating the reaction under mild conditions.

This dual functionality makes it an ideal tool for constructing complex biomolecular architectures, most notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][3][]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Weight | 384.3 g/mol - 384.35 g/mol | [5][6] |

| Chemical Formula | C₁₅H₂₀N₄O₈ | [5][7] |

| CAS Number | 1422540-98-4 | [5][7] |

| Purity | Typically ≥95% | [5][8] |

| Appearance | Solid or oil | |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF) and has some aqueous solubility. | [9] |

| Storage Conditions | Store at -20°C, protected from light and moisture. | [9] |

Experimental Protocols

The following are detailed, representative methodologies for the two key reactions involving this compound. These are generalized protocols and should be optimized for specific applications.

Protocol 1: Amine Conjugation to a Protein

This protocol describes the conjugation of the 4-nitrophenyl carbonate group of the linker to primary amines on a protein.

Materials:

-

Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).

-

This compound.

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

-

Desalting columns or dialysis cassettes for purification.

Procedure:

-

Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.[10]

-

Linker Solution Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10-50 mM.[9]

-

Conjugation Reaction: a. While gently vortexing the protein solution, add the calculated volume of the linker stock solution. A typical starting point is a 5-20 fold molar excess of the reagent over the protein.[9] b. Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight with gentle stirring.[9]

-

Monitoring the Reaction (Optional): The reaction releases p-nitrophenol, which has a characteristic absorbance at approximately 400 nm, allowing for spectrophotometric monitoring.[9]

-

Quenching: Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted linker. Incubate for 30 minutes at room temperature.[10]

-

Purification: Remove excess linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.[9][10]

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the azide-modified biomolecule from Protocol 1 and an alkyne-containing molecule.

Materials:

-

Azide-modified biomolecule (from Protocol 1).

-

Alkyne-containing molecule.

-

Copper(II) sulfate (B86663) (CuSO₄).

-

Ligand (e.g., THPTA).

-

Reducing agent (e.g., Sodium Ascorbate).

-

Reaction Buffer: PBS or other suitable non-chelating buffer.

-

Purification system (e.g., Size-Exclusion Chromatography).

Procedure:

-

Prepare Reactants: Dissolve the azide-modified biomolecule and the alkyne-containing molecule in the Reaction Buffer. A typical starting point is a 2-5 fold molar excess of the alkyne molecule.[9]

-

Prepare Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. This forms a copper-ligand complex that improves catalyst stability and biocompatibility.[9]

-

Initiate the Reaction: a. Add the CuSO₄/THPTA premix to the reaction mixture. The final concentration of copper is typically 50-250 µM.[9] b. Add a freshly prepared sodium ascorbate (B8700270) stock solution to a final concentration of 1-5 mM to reduce Cu(II) to the active Cu(I) state.[9]

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction is often complete within an hour.[9]

-

Purification: Purify the final bioconjugate using size-exclusion chromatography to remove the catalyst, excess reagents, and byproducts.[9]

Mandatory Visualizations

Logical Workflow for PROTAC Synthesis

The synthesis of a Proteolysis Targeting Chimera (PROTAC) using this compound typically follows a two-step modular approach. First, the linker is conjugated to an amine-containing E3 ligase ligand. Second, the resulting intermediate is coupled to an alkyne-functionalized target protein ligand through a CuAAC reaction.

Caption: General experimental workflow for PROTAC synthesis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. tebubio.com [tebubio.com]

- 3. This compound | TargetMol [targetmol.com]

- 5. This compound - Creative Biolabs [creative-biolabs.com]

- 6. This compound - Changzhou Xuanming Pharmaceutical Technology Co., Ltd [xuanmingchem.com]

- 7. bio-fount.com [bio-fount.com]

- 8. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Navigating the Solubility of Azido-PEG4-4-nitrophenyl Carbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG4-4-nitrophenyl carbonate is a heterobifunctional linker commonly employed in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its structure incorporates a terminal azide (B81097) group for "click chemistry," a 4-nitrophenyl carbonate group for reaction with primary amines, and a hydrophilic tetra-polyethylene glycol (PEG4) spacer.[4] This PEG spacer is crucial for modulating the physicochemical properties of the resulting conjugate, most notably its solubility.[4][5] Understanding the solubility of this linker in common laboratory solvents such as dimethyl sulfoxide (B87167) (DMSO) and various aqueous buffers is paramount for designing and executing successful conjugation experiments, ensuring reproducibility, and developing robust drug delivery systems.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, offers detailed experimental protocols for determining its solubility, and presents a logical workflow for solubility assessment.

Core Concepts: Structure and Solubility

The solubility of this compound is dictated by the interplay of its constituent functional groups:

-

Azide Group (-N3): A relatively non-polar group that participates in click chemistry reactions.

-

PEG4 Spacer: A flexible, hydrophilic chain of four ethylene (B1197577) glycol units. This component is intentionally included to enhance aqueous solubility.[4][5]

-

4-Nitrophenyl Carbonate Group: An activated ester reactive towards primary amines. Its aromatic nature can contribute to lower aqueous solubility.

The presence of the hydrophilic PEG4 spacer generally imparts good solubility in many organic solvents and enhances solubility in aqueous media.[4][5] However, the overall solubility in aqueous buffers can be influenced by factors such as pH, ionic strength, and the presence of co-solvents. While qualitatively described as having increased aqueous solubility due to the PEG spacer, specific quantitative data in various buffers is not extensively available in public literature. Therefore, experimental determination is often necessary for specific applications.

Data Presentation: Qualitative Solubility Profile

The following table summarizes the expected solubility of this compound based on its chemical structure and information available for structurally similar compounds.

| Solvent System | Expected Solubility | Key Considerations |

| DMSO, DMF | Soluble | These are common organic solvents used to prepare high-concentration stock solutions. |

| Aqueous Buffers (e.g., PBS) | Moderately Soluble | The hydrophilic PEG spacer enhances solubility in aqueous media.[4][5] However, at higher concentrations, the hydrophobicity of the 4-nitrophenyl group may limit solubility. Solubility can be buffer-dependent. |

| Alcohols (e.g., Ethanol) | Lower Solubility | Solubility in alcohols is generally lower compared to DMSO or DMF. |

| Ether | Not Soluble | PEG derivatives are typically not soluble in ether. |

Experimental Protocols

Given the lack of specific published quantitative solubility data for this compound, the following protocols provide generalized methods for researchers to determine its solubility in their specific experimental setups. Two common methods are presented: the determination of thermodynamic solubility via the shake-flask method and the estimation of kinetic solubility.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the gold standard.[6]

Materials:

-

This compound

-

Selected aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

-

Dimethyl Sulfoxide (DMSO)

-

Glass vials

-

Orbital shaker in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid is crucial to ensure a saturated solution is formed.[6]

-

Solvent Addition: Add a known volume of the desired aqueous buffer to the vial.

-

Equilibration: Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Allow the mixture to equilibrate for an extended period (typically 24-48 hours) to ensure the solution reaches saturation.[6]

-

Phase Separation: After equilibration, let the vial stand to allow the excess solid to settle. Alternatively, centrifuge the vial to pellet the undissolved solid.[6]

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the supernatant through a syringe filter to remove any microscopic particles.[6]

-

Quantification: Analyze the concentration of the dissolved this compound in the filtrate using a validated HPLC method. A standard curve of the compound in the same buffer should be prepared for accurate quantification.

Protocol 2: Kinetic Solubility Assessment (Turbidity Method)

This high-throughput method estimates solubility by measuring the turbidity that results from a compound precipitating out of a solution when added from a concentrated DMSO stock.[6]

Materials:

-

This compound

-

Dimethyl Sulfoxide (DMSO)

-

Selected aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

-

96-well plates

-

Multichannel pipette

-

Microplate reader capable of measuring turbidity (nephelometer) or absorbance

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).[6]

-

Serial Dilution in DMSO: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.[6]

-

Addition to Aqueous Buffer: In a separate 96-well plate, add a fixed volume of the aqueous buffer (e.g., 198 µL) to each well.[6]

-

Compound Addition: Transfer a small volume (e.g., 2 µL) from each well of the DMSO dilution plate to the corresponding wells of the buffer plate. This will result in a consistent final DMSO concentration (e.g., 1%).[6]

-

Incubation: Mix the contents thoroughly and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified duration (e.g., 2 hours).[7]

-

Turbidity Measurement: Measure the turbidity of each well using a microplate reader.[6]

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a baseline reading of the buffer and DMSO mixture.[6]

Mandatory Visualization

Caption: Workflow for determining the kinetic and thermodynamic solubility of a compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Creative Biolabs [creative-biolabs.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. This compound - Amerigo Scientific [amerigoscientific.com]

- 5. Azido-PEG4-NHS ester, 944251-24-5 | BroadPharm [broadpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Azido-PEG4-4-nitrophenyl carbonate safety data sheet (SDS) information

An In-depth Technical Guide to the Safety Profile of Azido-PEG4-4-nitrophenyl carbonate

For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's safety profile is paramount for secure handling and the integrity of experimental outcomes. This guide provides a detailed overview of the safety data for this compound (CAS No. 1422540-98-4), a bifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugation applications.[1][2]

Chemical and Physical Properties

A summary of the key physical and chemical identifiers for this compound is presented below. This data is essential for the correct identification and handling of the substance.

| Property | Value | Reference |

| CAS Number | 1422540-98-4 | [1][3] |

| Molecular Formula | C₁₅H₂₀N₄O₈ | [1][3] |

| Molecular Weight | 384.34 g/mol | [1][3] |

| Appearance | Viscous Liquid | [1] |

| Color | Colorless to Light Yellow | [1] |

Hazard Identification and GHS Classification

The safety classification for this compound presents some ambiguity. A Safety Data Sheet (SDS) specific to this compound from one supplier states that it is not a hazardous substance or mixture according to GHS classification.[3] However, it is crucial to consider the hazards associated with its functional groups—the organic azide (B81097) and the 4-nitrophenyl carbonate—as well as data from closely related Azido-PEG compounds.

Organic azides are energetic molecules that can be sensitive to heat, shock, and friction, with toxicity comparable to cyanides.[4] The stability of organic azides is often assessed using empirical guidelines such as the Carbon-to-Nitrogen (C/N) ratio and the "Rule of Six" (at least six carbon atoms per energetic group), both of which suggest that the long PEG chain in this compound should confer relative stability.[4] Conversely, other complex Azido-PEG derivatives have been classified with hazards including skin irritation, serious eye irritation, and potential reproductive toxicity.[5]

| Hazard Classification (Specific Compound) | GHS Classification | Precautionary Statements | Reference |

| This compound | Not a hazardous substance or mixture | None provided | [3] |

Note: Given the energetic nature of the azide group, it is prudent to handle this compound with caution, assuming it is potentially hazardous until fully characterized.

Handling, Storage, and Stability

Proper handling and storage are critical to maintain the compound's integrity and ensure laboratory safety. The following recommendations are synthesized from guidelines for various Azido-PEG compounds.

Recommended Storage Conditions

| Condition | Recommendation | Rationale | Reference |

| Temperature | -20°C for long-term storage | Minimizes thermal degradation of the energetic azide group. | [1][4] |

| 4°C for short-term storage (up to 2 years) | Suitable for shorter periods. | [1] | |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | Prevents oxidation and reactions with atmospheric moisture. | [6][7] |

| Light | Protect from light | Azide compounds can be light-sensitive and undergo photodecomposition. | [4][6] |

| Moisture | Store in a tightly sealed container with desiccant | The linker may be susceptible to hydrolysis. | [6][8] |

Incompatible Materials

To prevent the formation of highly unstable and explosive compounds, this compound must not come into contact with the following:

-

Acids: Reacts with azides to form hydrazoic acid (HN₃), which is highly toxic and explosive.[4]

-

Heavy Metals: Metals such as copper, lead, silver, mercury, and their salts can form highly shock-sensitive metal azides. This is a critical consideration in experimental design, particularly for copper-catalyzed click chemistry reactions.[4]

-

Strong Oxidizing Agents: Can lead to hazardous reactions.[5][9]

First Aid Measures

In the event of exposure, the following first aid measures should be taken immediately.

| Exposure Route | First Aid Procedure | Reference |

| Eye Contact | Remove contact lenses. Flush eyes immediately with large amounts of water, separating eyelids to ensure adequate flushing. Call a physician. | [3] |

| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician. | [3] |

| Inhalation | Relocate to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation. | [3] |

| Ingestion | Wash out mouth with water. Do NOT induce vomiting. Call a physician. | [3] |

Experimental Protocols: Stability Assessment Workflow

While specific toxicological studies for this compound are not publicly available, a general experimental workflow can be established to assess its stability under various stress conditions. This protocol is adapted from methodologies used for similar Azido-PEG compounds.[6][7]

Objective: To determine the stability of this compound under thermal, hydrolytic, oxidative, and photolytic stress.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable anhydrous solvent (e.g., acetonitrile (B52724) or DMSO) at a known concentration.

-

Application of Stress Conditions:

-

Thermal Stress: Incubate aliquots of the stock solution at elevated temperatures (e.g., 40°C and 60°C).

-

Hydrolytic Stress: Mix the stock solution with aqueous solutions at acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral pH.

-

Oxidative Stress: Treat the stock solution with a dilute solution of an oxidizing agent (e.g., 3% H₂O₂).

-

Photolytic Stress: Expose the stock solution to a controlled source of UV and visible light.

-

-

Time-Point Analysis: At predetermined intervals (e.g., 0, 2, 4, 8, 12 weeks), remove a sample from each stress condition.

-

Quantification and Characterization: Analyze the samples using a validated analytical method to quantify the remaining parent compound and identify any degradation products.

-

Primary Analysis: High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) to separate and identify the parent compound and its degradants.

-

Structural Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy to detect changes in the chemical structure.

-

-

Data Analysis: Plot the concentration of the parent compound over time for each condition to determine degradation kinetics and shelf-life.

Visualized Workflows and Pathways

Diagrams created using Graphviz provide clear, logical flows for critical safety and handling procedures.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. broadpharm.com [broadpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. creativepegworks.com [creativepegworks.com]

- 9. broadpharm.com [broadpharm.com]

A Comprehensive Technical Guide to Heterobifunctional PEG Linkers for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced therapeutics and diagnostics, precision, stability, and efficacy are paramount. Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers have emerged as indispensable tools, providing a molecular bridge that enhances the performance of bioconjugates.[1] This technical guide delves into the fundamental principles, applications, and methodologies surrounding these versatile molecules, offering a comprehensive resource for professionals in drug development and biomedical research.

Introduction to Heterobifunctional PEG Linkers

Heterobifunctional PEG linkers are polymers of ethylene (B1197577) glycol featuring two different reactive functional groups at their termini.[1][2][] This unique structural characteristic allows for the sequential and specific conjugation of two distinct molecular entities, such as a targeting moiety like an antibody and a therapeutic payload like a small molecule drug.[4][5][6] The polyethylene glycol backbone itself imparts several beneficial properties to the resulting bioconjugate.[][7]

The core advantages of utilizing heterobifunctional PEG linkers in bioconjugation are multifaceted:

-

Enhanced Solubility and Stability : The hydrophilic nature of the PEG chain improves the solubility of hydrophobic molecules in aqueous environments and can protect conjugated molecules from enzymatic degradation.[1][4][7][8]

-

Reduced Immunogenicity : The flexible PEG chain can create a "stealth" effect, masking epitopes on the surface of proteins and reducing their recognition by the immune system.[5][7][9]

-

Improved Pharmacokinetics : PEGylation increases the hydrodynamic radius of molecules, which reduces renal clearance and prolongs their circulation half-life in the bloodstream.[1][5][7][9]

-

Tunable Length and Flexibility : The ability to customize the length of the PEG chain provides precise control over the distance between the conjugated molecules, which is a critical factor in optimizing biological activity and stability.[5][10][11]

Types and Chemistries of Heterobifunctional PEG Linkers

The versatility of heterobifunctional PEG linkers stems from the variety of reactive groups that can be incorporated at their termini. The choice of these functional groups is dictated by the available reactive sites on the molecules to be conjugated.

Common Reactive Functional Groups

One of the most established pairings of reactive groups is an amine-reactive group and a thiol-reactive group.[12] This combination is widely used for conjugating proteins and peptides.[12]

-

N-Hydroxysuccinimide (NHS) Esters : These are highly reactive towards primary amines (e.g., on lysine (B10760008) residues) at a pH range of 7-9, forming stable amide bonds.[7][12][13]

-

Maleimides : These groups exhibit high selectivity for sulfhydryl (thiol) groups (e.g., on cysteine residues) at a pH range of 6.5-7.5, resulting in a stable thioether linkage.[7][12]

-

"Click Chemistry" Moieties : This class of reactions is highly specific, efficient, and biocompatible.[12]

-

Azides (N₃) and Alkynes (C≡CH) : These groups undergo a copper(I)-catalyzed cycloaddition reaction (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC) to form a stable triazole ring.[12]

-

Structural Classifications

-

Linear PEG Linkers : These are straight PEG chains that connect two functional groups and are commonly used in drug delivery systems and protein conjugation.[4]

-

Branched PEG Linkers : These linkers have multiple PEG arms extending from a central core, which can be useful for creating multifunctional conjugates and enhancing target specificity.[4][5]

Applications in Bioconjugation

Heterobifunctional PEG linkers are integral to the design and development of several cutting-edge therapeutic and diagnostic platforms.

Antibody-Drug Conjugates (ADCs)

ADCs represent a cornerstone of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potency of cytotoxic payloads.[14] PEG linkers are instrumental in optimizing ADC design by:

-

Enhancing Solubility and Reducing Aggregation : Many potent cytotoxic payloads are hydrophobic.[14] PEG linkers improve the aqueous solubility of the ADC, mitigating the risk of aggregation, especially at higher drug-to-antibody ratios (DARs).[14]

-

Improving Pharmacokinetics : PEGylation increases the hydrodynamic radius of the ADC, reducing renal clearance and prolonging circulation half-life, which can lead to greater tumor accumulation.[14]

-

Enabling Higher Drug Loading : By improving solubility, PEG linkers facilitate the development of ADCs with higher DARs, allowing for the delivery of a greater concentration of the cytotoxic payload to target cells.[14]

The following diagram illustrates the general mechanism of action for an ADC.

Other Applications

-

Protein and Peptide PEGylation : Enhances the therapeutic properties of proteins by increasing their serum half-life, improving stability, and reducing immunogenicity.[15]

-

Diagnostics and Imaging : PEG linkers facilitate the attachment of detection molecules, such as fluorescent dyes or radionuclides, to targeting agents for imaging applications.[16]

-

Nanoparticle Formulations : Used in nanoparticle-based drug delivery systems to improve stability, prolong circulation time, and reduce recognition by the immune system.[8][17]

Quantitative Data on Heterobifunctional PEG Linkers

The selection of a heterobifunctional PEG linker is a critical design element. The length of the PEG chain can significantly influence the physicochemical properties and therapeutic efficacy of the final product.[1]

Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Pharmacokinetics (PK) and Efficacy

| PEG Units (n) | Plasma Exposure (AUC) | Plasma Clearance | In Vitro Cytotoxicity | In Vivo Tumor Growth Inhibition | Key Finding and Reference |

| 0 (Control) | Baseline | Highest | +++ | + | Non-PEGylated ADC shows rapid clearance. |

| 4 | ++ | High | +++ | ++ | Short PEG linkers offer some improvement in PK. |

| 8 | +++ | Moderate | ++ | +++ | An optimal balance between improved PK and retained potency is often observed.[18] |

| 12 | ++++ | Low | ++ | ++++ | Longer PEG chains generally lead to a longer plasma half-life and greater tumor accumulation.[2][18] |

| 24 | +++++ | Lowest | + | +++ | Very long PEG chains can sometimes be accompanied by a decrease in in vitro cytotoxicity due to steric hindrance.[18] |

| Data is synthesized from multiple sources and should be considered as a general trend. The number of "+" symbols indicates the relative level of efficacy. |

Table 2: Common Amine- and Thiol-Reactive PEGylation Reaction Conditions

| Parameter | Amine-Reactive (PEG-NHS Ester) | Thiol-Reactive (PEG-Maleimide) |

| Protein Concentration | 1 - 10 mg/mL[15] | 1 - 10 mg/mL |

| Molar Excess of PEG Reagent | 5 to 20-fold[15] | 10 to 20-fold[15] |

| Reaction pH | 7.0 - 8.5[15] | 6.5 - 7.5[15] |

| Reaction Temperature | 4°C or Room Temperature[15] | 4°C or Room Temperature[15] |

| Reaction Time | 30 - 120 minutes[15] | 2 - 24 hours[15] |

Experimental Protocols

The following sections provide detailed methodologies for common experiments involving heterobifunctional PEG linkers.

Synthesis of a Heterobifunctional PEG Linker (Azide-PEG-NHS Ester)

This protocol describes a general method for synthesizing an Azide-PEG-NHS ester, a versatile linker for "click chemistry" and amine modification.[19]

Step 1: Monotosylation of PEG Diol

-

Dissolve PEG diol (1 equivalent) in anhydrous dichloromethane (B109758) (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add p-toluenesulfonyl chloride (1 equivalent) and triethylamine (B128534) (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.[19]

-

Wash the reaction mixture with saturated ammonium (B1175870) chloride solution and then with water.[10]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain mono-tosylated PEG.[19]

Step 2: Azidation of Mono-tosylated PEG

-

Dissolve the mono-tosylated PEG (1 equivalent) in dimethylformamide (DMF).

-

Add sodium azide (B81097) (5 equivalents) and stir the mixture at 80-90 °C for 12-24 hours.[19]

-

Cool the reaction mixture and pour it into cold water.

-

Extract the product with DCM, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield Azide-PEG-OH.[19]

Step 3: NHS Ester Activation of Azide-PEG-OH

-

Dissolve Azide-PEG-OH (1 equivalent) in anhydrous DCM.

-

Add N-hydroxysuccinimide (NHS, 1.2 equivalents) and dicyclohexylcarbodiimide (B1669883) (DCC, 1.2 equivalents).[19]

-

Stir the reaction at room temperature for 4-6 hours.

-

Filter off the dicyclohexylurea (DCU) byproduct.

-

Concentrate the filtrate and precipitate the product in cold diethyl ether to yield Azide-PEG-NHS ester.[19]

The following diagram illustrates this synthetic workflow.

Protein PEGylation using an NHS-PEG-Maleimide Linker

This protocol describes the conjugation of an amine-containing protein to a thiol-containing molecule using a heterobifunctional PEG linker.

Materials:

-

Protein with accessible primary amines (e.g., an antibody)

-

Thiol-containing molecule (e.g., a peptide or small molecule drug)

-

NHS-PEG-Maleimide linker

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

Procedure:

-

Protein-Linker Conjugation (Amine Reaction):

-

Dissolve the protein in the conjugation buffer to a concentration of 1-10 mg/mL.[15]

-

Prepare a stock solution of the NHS-PEG-Maleimide linker in a water-miscible organic solvent (e.g., DMSO).

-

Add a 5- to 20-fold molar excess of the dissolved linker to the protein solution.[15]

-

Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[15]

-

Purify the maleimide-activated protein intermediate using size-exclusion chromatography (SEC) to remove unreacted linker.

-

-

Intermediate-Payload Conjugation (Thiol Reaction):

-

Dissolve the thiol-containing molecule in the conjugation buffer.

-

Add a 10- to 20-fold molar excess of the thiol-containing molecule to the purified maleimide-activated protein.[15]

-

Incubate the reaction at room temperature for 2 hours or at 4°C overnight.[15]

-

Quench any unreacted maleimide (B117702) groups by adding a thiol-containing reagent like cysteine.

-

-

Purification and Characterization:

-

Purify the final bioconjugate using SEC or another suitable chromatography method to remove unreacted payload and other impurities.

-

Characterize the final product using SDS-PAGE, HPLC, and Mass Spectrometry to determine purity, degree of PEGylation, and molecular weight.[20]

-

The following diagram shows a typical experimental workflow for creating a bioconjugate.

Characterization of PEGylated Bioconjugates

Comprehensive characterization is critical to ensure the quality, safety, and efficacy of a PEGylated bioconjugate.[20] A combination of analytical methods is necessary for a complete analysis.[20]

Table 3: Common Analytical Techniques for Characterizing PEGylated Bioconjugates

| Technique | Information Provided | Reference |

| SDS-PAGE | Apparent molecular weight, purity, degree of PEGylation (qualitative). | [15] |

| Size-Exclusion Chromatography (SEC-HPLC) | Purity, heterogeneity, separation of aggregates, fragments, and monomer. | [15][20] |

| Reversed-Phase Chromatography (RP-HPLC) | Purity, separation of species with different degrees of PEGylation. | [15][20] |

| Mass Spectrometry (MS) | Precise molecular weight, confirmation of identity, degree of PEGylation. | [15][20] |

| NMR Spectroscopy | Degree of PEGylation, structural information. | [15][20] |

| ELISA | Biological activity, immunogenicity, concentration. | [15][21] |

Conclusion

Heterobifunctional PEG linkers are powerful and versatile tools that have significantly advanced the field of bioconjugation and drug delivery.[1] Their unique ability to connect different molecular entities while imparting favorable physicochemical properties makes them essential components in the development of next-generation therapeutics like ADCs.[1][14] A thorough understanding of their chemistry, coupled with robust experimental design and comprehensive characterization, is crucial for harnessing their full potential in creating more effective and safer bioconjugates.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 4. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 5. chempep.com [chempep.com]

- 6. purepeg.com [purepeg.com]

- 7. benchchem.com [benchchem.com]

- 8. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. precisepeg.com [precisepeg.com]

- 12. benchchem.com [benchchem.com]

- 13. scielo.br [scielo.br]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. purepeg.com [purepeg.com]

- 17. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

A Technical Guide to Amine-Reactive PEGylation Reagents with an Azide Handle

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of amine-reactive PEGylation reagents featuring a terminal azide (B81097) group. These bifunctional linkers are instrumental in modern bioconjugation, enabling the covalent attachment of polyethylene (B3416737) glycol (PEG) to proteins and other biomolecules, thereby introducing a versatile azide handle for subsequent modifications via "click chemistry." This guide will delve into the core principles, available reagents, detailed experimental protocols, and characterization techniques relevant to this advanced PEGylation strategy.

Introduction to Amine-Reactive PEGylation with an Azide Handle

PEGylation is a well-established strategy to enhance the therapeutic properties of biomolecules by improving their pharmacokinetic and pharmacodynamic profiles. The covalent attachment of PEG chains can increase a molecule's hydrodynamic size, leading to extended circulatory half-life, enhanced stability, increased solubility, and reduced immunogenicity.[1]

Amine-reactive PEGylation specifically targets primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins.[1] The reagents discussed in this guide possess an amine-reactive group, typically an N-hydroxysuccinimide (NHS) ester, at one end of the PEG chain and a chemically inert but highly reactive azide group at the other. This heterobifunctional architecture allows for a two-step conjugation strategy. First, the NHS ester reacts with primary amines on the target molecule to form a stable amide bond.[2] Subsequently, the incorporated azide handle can be selectively modified through bioorthogonal click chemistry, most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[3][4] This approach provides a powerful platform for creating well-defined and multifunctional bioconjugates for applications in drug delivery, diagnostics, and imaging.

Properties of Amine-Reactive PEGylation Reagents with an Azide Handle

A variety of amine-reactive PEGylation reagents with an azide handle are commercially available, differing primarily in their PEG chain length, molecular weight, and architecture (linear or branched). The choice of reagent will depend on the specific application and the desired properties of the final conjugate.

Table 1: Properties of Common Linear NHS-PEG-Azide Reagents

| Product Name | Molecular Weight ( g/mol ) | PEG Chain Length (n) | CAS Number | Key Features |

| NHS-PEG4-Azide | 388.37 | 4 | 944251-24-5 | Short, discrete PEG linker for introducing an azide handle with minimal spacing.[][6] |

| Azido-PEG12-NHS ester | 740.8 | 12 | 2363756-50-5 | Water-soluble crosslinker with a longer PEG chain, suitable for applications requiring increased spacing.[7] |

| Azide-PEG-NHS, MW 2,000 | ~2,000 | ~45 | Varies | Mid-range molecular weight PEG for enhancing solubility and circulation time. |

| Azide-PEG-NHS, MW 3,500 | ~3,500 | ~80 | Varies | Commonly used for modifying larger proteins and antibodies.[8] |

| Azide-PEG-NHS, MW 5,000 | ~5,000 | ~113 | Varies | Provides significant increase in hydrodynamic volume, often used to reduce renal clearance of therapeutic proteins.[8][9] |

Table 2: Properties of Branched and Other Amine-Reactive Azide-PEG Reagents

| Product Name | Molecular Weight ( g/mol ) | Architecture | Key Features |

| 4-Arm PEG-Azide(3)/NHS(1), MW 2k | ~2,000 | 4-Arm | Multi-arm PEG with a defined ratio of azide and NHS functionalities, allowing for the creation of complex architectures.[10] |

| Azide-PEG-Amine | Varies | Linear | Features a terminal amine instead of an NHS ester, which can be conjugated to activated carboxylic acids.[9][11][12] |

Experimental Protocols

The following sections provide detailed protocols for the PEGylation of a model protein with an NHS-PEG-Azide reagent and the subsequent click chemistry reaction.

Protein PEGylation with NHS-PEG-Azide

This protocol describes the covalent attachment of an NHS-PEG-Azide reagent to primary amines on a protein.

Materials:

-

Protein of interest

-

NHS-PEG-Azide reagent

-

Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)

Procedure:

-

Protein Preparation: Dissolve the protein in the amine-free reaction buffer to a final concentration of 1-10 mg/mL.[13] If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an appropriate buffer via dialysis or desalting column.[14]

-

Reagent Preparation: Immediately before use, warm the NHS-PEG-Azide reagent to room temperature. Dissolve the reagent in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[13] The NHS ester is moisture-sensitive and will hydrolyze, so it is crucial to use anhydrous solvent and prepare the solution fresh.[14]

-

PEGylation Reaction: Add a 5- to 50-fold molar excess of the dissolved NHS-PEG-Azide to the protein solution with gentle mixing.[15] The optimal molar ratio should be determined empirically for each protein.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[15]

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50 mM.[15] This will consume any unreacted NHS-PEG-Azide.

-

Purification: Remove unreacted PEG reagent and byproducts by SEC or dialysis.[13][15]

Characterization of Azide-PEGylated Protein

It is essential to characterize the extent of PEGylation.

Methods:

-

SDS-PAGE: PEGylated proteins will exhibit a higher apparent molecular weight compared to the unmodified protein.

-

SEC-HPLC: Can be used to separate and quantify the different PEGylated species.

-

Mass Spectrometry: Provides precise mass information to confirm the number of attached PEG chains.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the azide-PEGylated protein and an alkyne-containing molecule (e.g., a fluorescent dye or a small molecule drug).

Materials:

-

Azide-PEGylated protein

-

Alkyne-containing molecule

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper-chelating ligand (e.g., THPTA)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the alkyne-containing molecule in a suitable solvent.

-

Prepare fresh stock solutions of CuSO₄, sodium ascorbate (B8700270), and THPTA in water.[16]

-

-

Reaction Setup:

-

In a reaction tube, combine the azide-PEGylated protein and a molar excess (typically 2-10 fold) of the alkyne-containing molecule in the reaction buffer.

-

Add the THPTA ligand to the reaction mixture.

-

Add the CuSO₄ solution.

-

Initiate the reaction by adding the sodium ascorbate solution.[16]

-

-

Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., fluorescence for a fluorescent dye).

-

Purification: Purify the final conjugate using SEC or another suitable chromatography method to remove excess reagents and the catalyst.

Mandatory Visualizations

The following diagrams illustrate the key chemical transformations and workflows described in this guide.

Caption: Reaction of an NHS-PEG-Azide with a primary amine on a protein.

References

- 1. benchchem.com [benchchem.com]

- 2. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. bachem.com [bachem.com]

- 6. Azido-PEG4-NHS ester | C15H24N4O8 | CID 51340931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Azido-PEG12-NHS ester, 2363756-50-5 | BroadPharm [broadpharm.com]

- 8. Azide PEG Succinimidyl Carboxymethyl Ester [jenkemusa.com]

- 9. creativepegworks.com [creativepegworks.com]

- 10. creativepegworks.com [creativepegworks.com]

- 11. Azide Amine-PEG-acid | AxisPharm [axispharm.com]

- 12. lumiprobe.com [lumiprobe.com]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 15. benchchem.com [benchchem.com]

- 16. broadpharm.com [broadpharm.com]

The Role of 4-Nitrophenyl Carbonate in Amine Modification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Nitrophenyl carbonate and its derivatives are highly versatile reagents extensively used in bioconjugation and drug development for the modification of primary amines. This technical guide provides an in-depth overview of the core principles, experimental protocols, and practical applications of 4-nitrophenyl carbonate-mediated amine modification. The reaction proceeds via a robust and efficient nucleophilic substitution mechanism, resulting in the formation of a stable carbamate (B1207046) (urethane) linkage. A key advantage of this chemistry is the release of 4-nitrophenol (B140041) as a byproduct, which allows for real-time spectrophotometric monitoring of the reaction progress. This guide offers detailed methodologies, quantitative data, and visual diagrams to facilitate the successful application of this important bioconjugation technique in a research and development setting.

Core Mechanism of Action

The modification of amines using 4-nitrophenyl carbonate is a well-established method that primarily targets the primary amines found in biomolecules, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of proteins and peptides. The reaction mechanism is a nucleophilic acyl substitution.[1]

The fundamental steps of the reaction are as follows:

-

Deprotonation of the Amine: For the primary amine to act as a nucleophile, it must be in its unprotonated form.[2] This is typically achieved by performing the reaction at a pH slightly above the pKa of the target amino groups, generally in the range of pH 8.0 to 10.0.[2]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the unprotonated amine attacks the electrophilic carbonyl carbon of the 4-nitrophenyl carbonate.

-

Formation of a Tetrahedral Intermediate: This attack leads to the formation of an unstable tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, resulting in the departure of the 4-nitrophenolate (B89219) anion, which is a good leaving group due to the electron-withdrawing nature of the nitro group.[3]

-

Carbamate Bond Formation: A stable, covalent carbamate (urethane) linkage is formed between the target molecule and the carbonate-containing reagent.

The release of the chromogenic 4-nitrophenolate anion can be monitored spectrophotometrically at approximately 400-405 nm, providing a convenient method for tracking the progress of the conjugation reaction in real-time.[1][4]

Figure 1: General reaction scheme for amine modification using 4-nitrophenyl carbonate.

Quantitative Data for Amine Modification

The efficiency and outcome of the amine modification reaction are influenced by several factors. The following tables summarize key quantitative data to guide experimental design.

| Parameter | Value/Range | Significance | Reference |

| Reaction pH | 8.0 - 10.0 | Ensures the target amine is deprotonated and nucleophilic. | |

| Molar Ratio (Reagent:Protein) | 5:1 to 20:1 | This should be optimized for the specific protein and desired degree of modification. | [1] |

| Reaction Time | 1 - 4 hours | Reaction progress can be monitored to determine the optimal time. | [5][1] |

| Monitoring Wavelength | ~400 - 405 nm | For tracking the release of 4-nitrophenolate. | [1] |

| Molar Extinction Coefficient (ε) of p-nitrophenol | 15,245 M⁻¹cm⁻¹ (at pH 8.0) | Used to quantify the extent of the reaction. | [1] |

| Table 1: General Reaction Parameters |

| Amine | Second-Order Rate Constant (kN) M-1s-1 | Conditions | Reference |

| Piperazinium ion | (6.22 ± 0.11) × 10-2 | 80 mol % H2O/20 mol % DMSO, 25.0 °C | [6] |

| 1-Formylpiperazine | 1.68 ± 0.01 | 80 mol % H2O/20 mol % DMSO, 25.0 °C | [6] |

| Morpholine | 11.3 ± 0.1 | 80 mol % H2O/20 mol % DMSO, 25.0 °C | [6] |

| 1-(2-Hydroxyethyl)piperazine | 27.6 ± 0.5 | 80 mol % H2O/20 mol % DMSO, 25.0 °C | [6] |

| Piperazine | 108 ± 2 | 80 mol % H2O/20 mol % DMSO, 25.0 °C | [6] |

| 3-Methylpiperidine | 248 ± 3 | 80 mol % H2O/20 mol % DMSO, 25.0 °C | [6] |

| Table 2: Kinetic Data for the Reaction of 4-Nitrophenyl Phenyl Carbonate with Various Amines |

Experimental Protocols

This section provides a detailed, generalized protocol for the modification of a protein with a 4-nitrophenyl carbonate-activated reagent, such as a PEG derivative.

Materials

-

Protein of interest

-

4-Nitrophenyl carbonate-activated reagent (e.g., m-PEG7-4-nitrophenyl carbonate)

-

Reaction Buffer: 0.1 M sodium bicarbonate buffer or phosphate-buffered saline (PBS), pH 8.5. Ensure the buffer is free of primary amines (e.g., Tris).[5][7]

-

Quenching Solution: 1 M Glycine (B1666218) or Tris-HCl, pH 8.0

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Purification system (e.g., size-exclusion chromatography (SEC) or dialysis membrane)

Protocol: Protein PEGylation

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.[5]

-

Ensure the protein solution is clear and free of aggregates.

-

-

Reagent Preparation:

-

Conjugation Reaction:

-

Add a 5 to 20-fold molar excess of the reagent stock solution to the protein solution.[5][1] The optimal ratio should be determined empirically for each specific protein and desired degree of modification.

-

Mix gently and incubate at room temperature for 1-4 hours or at 4°C for 2-4 hours.[5][8] For sensitive proteins, incubation at 4°C is recommended.[7]

-

-

Reaction Monitoring (Optional):

-

Quenching the Reaction:

-

Purification:

-

Characterization:

-

Characterize the modified protein to determine the degree of modification, purity, and retention of biological activity using appropriate analytical techniques (e.g., SDS-PAGE, mass spectrometry, and relevant functional assays).

-

Figure 2: General experimental workflow for protein modification.

Applications in Drug Development

The ability to selectively modify amines with 4-nitrophenyl carbonates has significant implications in drug development.

-

PEGylation: Covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins and peptides is a widely used strategy to improve their pharmacokinetic and pharmacodynamic properties.[4] PEGylation can enhance solubility, increase serum half-life, and reduce immunogenicity.[4][9] 4-Nitrophenyl carbonate-activated PEGs are commonly employed for this purpose due to the stable carbamate linkage formed.[5][1]

-

PROTACs (Proteolysis Targeting Chimeras): PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[1] 4-Nitrophenyl carbonate chemistry is utilized in the synthesis of PROTACs to link the target protein binder to the E3 ligase ligand, often via a PEG linker.[1]

-

Drug Delivery: 4-Nitrophenyl carbonates are used to attach drugs to carrier molecules or targeting ligands, facilitating the development of targeted drug delivery systems.[1][10] This approach can improve the therapeutic index of a drug by increasing its concentration at the site of action and reducing off-target toxicity.

Conclusion

4-Nitrophenyl carbonate chemistry provides a powerful and versatile tool for the modification of amines in biomolecules. The straightforward reaction mechanism, ease of monitoring, and the stability of the resulting carbamate linkage make it an attractive choice for a wide range of applications in research and drug development. By understanding the core principles and optimizing the experimental conditions as outlined in this guide, researchers can effectively leverage this technology to create novel bioconjugates with enhanced therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. emerginginvestigators.org [emerginginvestigators.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to Click Chemistry Reagents for Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction to Click Chemistry for Protein Labeling

Click chemistry has revolutionized the way scientists approach the labeling and modification of proteins. Coined by K.B. Sharpless, H.C. Kolb, and V.V. Fokin, the term describes a class of reactions that are highly efficient, selective, and biocompatible.[1] These reactions enable the covalent ligation of a probe molecule to a target protein with high specificity and yield, often in complex biological environments and even in living cells.[2][3] The cornerstone of click chemistry in protein labeling is the use of bioorthogonal functional groups, primarily azides and alkynes, which are absent in native biological systems and therefore react exclusively with each other without interfering with cellular processes.[2][4]

This technical guide provides a comprehensive overview of the core click chemistry reactions for protein labeling, a comparison of the available reagents, detailed experimental protocols, and quantitative data to aid in the selection of the optimal labeling strategy for your research needs.

Core Click Chemistry Reactions for Protein Labeling

The two most prominent click chemistry reactions for protein labeling are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). A related reaction, the Strain-Promoted Inverse-Electron-Demand Diels-Alder Cycloaddition (SPIEDAC), also offers unique advantages for live-cell labeling.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient reaction between a terminal alkyne and an azide (B81097), catalyzed by a copper(I) species, to form a stable 1,4-disubstituted 1,2,3-triazole linkage.[2]

Advantages of CuAAC:

-

Fast Reaction Kinetics: CuAAC reactions are typically very fast, with second-order rate constants in the range of 10² - 10³ M⁻¹s⁻¹.

-

High Yields: Under optimized conditions, CuAAC reactions proceed with near-quantitative yields.

-

Simple Reagents: Terminal alkynes and azides are relatively small and easy to incorporate into proteins and probes.

Limitations of CuAAC:

-

Copper Cytotoxicity: The copper(I) catalyst can be toxic to living cells, limiting its application in live-cell imaging.[5] However, the use of copper-chelating ligands like THPTA can mitigate this toxicity.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide to form a triazole linkage.[6]

Advantages of SPAAC:

-

Biocompatibility: The absence of a copper catalyst makes SPAAC ideal for labeling proteins in living cells and organisms.[5]

-

High Specificity: The reaction is highly specific between the strained alkyne and the azide.

Limitations of SPAAC:

-

Slower Reaction Kinetics: SPAAC reactions are generally slower than CuAAC, with second-order rate constants ranging from 10⁻³ to 1 M⁻¹s⁻¹, depending on the cyclooctyne used.

-

Larger Reagents: Strained cyclooctynes are bulkier than terminal alkynes, which can sometimes affect the properties of the labeled protein.

Strain-Promoted Inverse-Electron-Demand Diels-Alder Cycloaddition (SPIEDAC)

SPIEDAC is another copper-free click reaction that involves the reaction of a tetrazine with a strained alkene, such as a trans-cyclooctene (B1233481) (TCO).[7]

Advantages of SPIEDAC:

-

Extremely Fast Kinetics: SPIEDAC reactions are among the fastest bioorthogonal reactions, with second-order rate constants up to 10⁶ M⁻¹s⁻¹.

-

Excellent for Live-Cell Imaging: The rapid kinetics and biocompatibility make it highly suitable for real-time imaging in living systems.

Limitations of SPIEDAC:

-

Tetrazine Stability: Some tetrazines can be unstable in aqueous environments, although more stable derivatives have been developed.[8]

Quantitative Comparison of Click Chemistry Reactions

The choice between CuAAC, SPAAC, and SPIEDAC often depends on the specific experimental requirements. The following tables provide a quantitative comparison of these reactions to aid in this decision.

| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strain-Promoted Inverse-Electron-Demand Diels-Alder Cycloaddition (SPIEDAC) |

| Catalyst | Copper(I) | None | None |

| Biocompatibility | Lower, due to copper cytotoxicity (can be mitigated with ligands) | High, suitable for living systems | High, suitable for living systems |

| Second-Order Rate Constant (M⁻¹s⁻¹) | 10² - 10³ | 10⁻³ - 1 (highly dependent on cyclooctyne) | Up to 10⁶ |

| Reactants | Terminal alkyne and azide | Strained cyclooctyne (e.g., DBCO, BCN) and azide | Strained alkene (e.g., TCO) and tetrazine |

| Linkage Formed | 1,2,3-Triazole | 1,2,3-Triazole | Dihydropyridazine |

| Linkage Stability | Very high | Very high | Generally high, but can be reversible under certain conditions |

Table 1: Comparison of Core Click Chemistry Reactions for Protein Labeling.

| Cyclooctyne Reagent | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) |

| Dibenzocyclooctyne (DBCO) | 0.24 - 0.31 |

| Bicyclo[6.1.0]nonyne (endo-BCN) | 0.04 - 0.06 |

| Azodibenzocyclooctyne (ADIBO) | ~0.1 |

| Difluorinated cyclooctyne (DIFO) | ~0.08 |

Table 2: Second-Order Rate Constants for Common SPAAC Cyclooctyne Reagents. [2][7]

Fluorescent Probes for Click Chemistry

A wide variety of fluorescent dyes are available with azide and alkyne functional groups for use in click chemistry. The choice of fluorophore will depend on the desired excitation and emission wavelengths, as well as the quantum yield and extinction coefficient, which together determine the brightness of the dye.[9]

| Fluorophore | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |

| Fluorescein (FITC) azide | 495 | 519 | 0.92 | 80,000 |

| TAMRA alkyne | 555 | 580 | 0.65 | 91,000 |

| Alexa Fluor 488 azide | 495 | 519 | 0.92 | 71,000 |

| Alexa Fluor 594 azide | 590 | 617 | 0.66 | 92,000 |

| Alexa Fluor 647 alkyne | 650 | 668 | 0.33 | 239,000 |

| Sulfo-Cyanine3 DBCO | 555 | 570 | 0.09 | 150,000 |

| Sulfo-Cyanine5 DBCO | 646 | 662 | 0.20 | 250,000 |

Table 3: Spectroscopic Properties of Common Fluorescent Probes for Click Chemistry.

Experimental Workflows and Protocols

Successful protein labeling using click chemistry involves two main stages: the introduction of a bioorthogonal handle (azide or alkyne) into the target protein, followed by the click reaction with a corresponding probe.

Workflow for Introducing Bioorthogonal Handles

There are two primary strategies for incorporating azide or alkyne groups into a protein of interest:

-

Metabolic Labeling with Unnatural Amino Acids (UAAs): This method involves introducing an unnatural amino acid containing an azide or alkyne group into the protein during translation.[10] This is achieved by co-expressing the target protein (with a modified codon, e.g., an amber stop codon) with an orthogonal aminoacyl-tRNA synthetase/tRNA pair that specifically recognizes the UAA.[10]

-

Chemical Modification of Natural Amino Acids: This approach involves the chemical modification of reactive side chains of natural amino acids (e.g., lysine, cysteine) with a reagent containing an azide or alkyne group.

Caption: General workflow for protein labeling using click chemistry.

Experimental Protocol 1: CuAAC Labeling of Proteins in Cell Lysate

This protocol describes the labeling of azide- or alkyne-modified proteins in a cell lysate using a copper-catalyzed click reaction.

Materials:

-

Azide- or alkyne-modified protein lysate (1-5 mg/mL)

-

Azide- or alkyne-containing fluorescent probe (10 mM stock in DMSO)

-

Copper(II) sulfate (B86663) (CuSO₄) (50 mM stock in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (100 mM stock in water)

-

Sodium ascorbate (B8700270) (500 mM stock in water, freshly prepared)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

To 50 µL of protein lysate, add the following reagents in the order listed, vortexing briefly after each addition:

-

10 µL of 10 mM azide/alkyne probe

-

10 µL of 50 mM CuSO₄

-

10 µL of 100 mM THPTA

-

-

Initiate the click reaction by adding 10 µL of 500 mM sodium ascorbate.

-

Vortex the reaction mixture and incubate at room temperature for 30-60 minutes, protected from light.

-

The labeled protein is now ready for downstream analysis (e.g., SDS-PAGE, mass spectrometry).

Caption: Workflow for CuAAC labeling of proteins in a cell lysate.

Experimental Protocol 2: SPAAC Labeling of Cell-Surface Proteins

This protocol describes the labeling of cell-surface proteins that have been metabolically labeled with an azide-containing unnatural amino acid, using a SPAAC reaction with a DBCO-functionalized fluorescent dye.[7]

Materials:

-

Cells expressing the protein of interest with an incorporated azide-containing UAA

-

DBCO-functionalized fluorescent dye (1 mM stock in DMSO)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

PBS, pH 7.4

Procedure:

-

Culture the cells in DMEM supplemented with 10% FBS and the azide-containing UAA (e.g., 1 mM L-azidohomoalanine) for 24-48 hours.

-

Wash the cells three times with ice-cold PBS.

-

Prepare the labeling solution by diluting the DBCO-dye stock solution to a final concentration of 25-100 µM in serum-free DMEM.

-

Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C.

-

Wash the cells three times with ice-cold PBS to remove excess dye.

-

The cells are now labeled and ready for imaging or other downstream applications.

Caption: Workflow for SPAAC labeling of cell-surface proteins.

Conclusion

Click chemistry provides a powerful and versatile toolkit for the specific and efficient labeling of proteins. The choice between CuAAC, SPAAC, and SPIEDAC will depend on the specific application, with CuAAC being ideal for in vitro experiments where speed is critical, and SPAAC and SPIEDAC offering superior biocompatibility for live-cell and in vivo studies. By carefully considering the quantitative data and experimental protocols provided in this guide, researchers can select the optimal click chemistry strategy to advance their studies in proteomics, drug discovery, and cell biology.

References

- 1. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Fluorescence in the life sciences - Wikipedia [en.wikipedia.org]

- 10. biochemistry.ucla.edu [biochemistry.ucla.edu]

An In-depth Technical Guide to Azido-PEG4-4-nitrophenyl carbonate (CAS 1422540-98-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Azido-PEG4-4-nitrophenyl carbonate (CAS 1422540-98-4), a heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and proteomics. This document outlines its chemical properties, applications, and detailed experimental protocols for its use.

Core Concepts and Physicochemical Properties